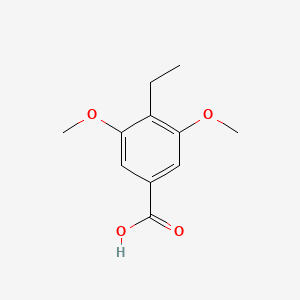

4-Ethyl-3,5-dimethoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethyl-3,5-dimethoxybenzoic acid is a derivative of 3,5-Dimethoxybenzoic acid . 3,5-Dimethoxybenzoic acid is a methoxybenzoic acid that is benzoic acid which is substituted by methoxy groups at positions 3 and 5 . It has a role as a plant metabolite .

Synthesis Analysis

The synthesis of 4-ethoxycarbonyl-oxy-3,5-dimethoxy-benzoic acid involves the addition of 1 mol/L sodium hydroxide aqueous solution to 3,5-dimethoxy-4-hydroxybenzoic acid, followed by the dropwise addition of ethyl chloroformate .Chemical Reactions Analysis

3,5-Dimethoxybenzoic acid can be used as a reactant for the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin by coupling with diphenylacetylene . It can also be converted into 3,5-dimethoxybenzoic acid under the combined action of a sulfuric acid solution with a relatively low concentration and chlorosulfonic acid, and then subjected to a Friedel-Crafts alkylation reaction to obtain 4-isopropyl 3,5-dimethoxybenzoic acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study explored the synthesis of related compounds such as ethyl 2,6-dimethoxybenzoate, providing insights into the esterification process and structural properties through X-ray crystallographic analysis (Khan, Ibrar, & White, 2012).

Solubility and Phase Equilibrium

- Research on the solubility of similar compounds like 2,4-dimethoxybenzoic acid in various solvents has been conducted, which is crucial for understanding its applications in different mediums (Tian et al., 2015).

- Another study investigated the solid-liquid phase equilibrium of 3,5-dimethoxybenzoic acid in various solvents, providing valuable data for its separation and purification in industrial applications (Feng et al., 2021).

Pharmaceutical Applications

- Derivatives of dimethoxybenzoic acid have been identified in medicinal insects, indicating potential pharmacological uses (Yong-xian, 2012).

- A study highlighted the synthesis of 3,5-dihydroxypentylbenzene from 3,5-dimethoxybenzoic acid, demonstrating its utility in creating more complex pharmaceutical compounds (Wen-feng et al., 2006).

Chemical Characterization

- The solubility of 3,5-dimethoxybenzoic acid in ethanol was examined, contributing to a better understanding of its chemical properties (Wang & Zhang, 2009).

Novel Compound Synthesis

- Research on marine-derived fungi led to the discovery of new benzoate derivatives, including compounds related to dimethoxybenzoic acid, revealing their potential in novel compound synthesis (Wang et al., 2017).

Photochemical Studies

- The photochemistry of syringic acid, a related compound, was studied, indicating the relevance of such compounds in environmental photochemistry (Dallin et al., 2009).

Advanced Material Applications

- Studies have also focused on the use of dimethoxybenzoic acid derivatives in the synthesis of advanced materials, like dendritic polymers, highlighting its versatility in material science (Yun-mei, 2011).

Antioxidant and Antiradicalic Properties

- The antioxidant and antiradicalic capacities of phenolic derivatives, including 4-hydroxy-3,5-dimethoxybenzoic acid, have been assessed, demonstrating potential health benefits (Kucukoglu & Nadaroğlu, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethyl-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-8-9(14-2)5-7(11(12)13)6-10(8)15-3/h5-6H,4H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTFGFNNWPBJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1OC)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2357978.png)

![3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2357981.png)

![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)

![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2357990.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)